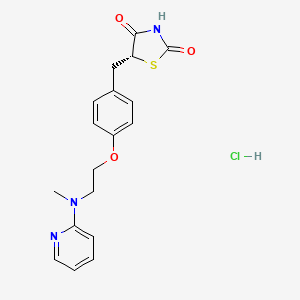

Rosiglitazone hydrochloride, (R)-

Description

Historical Context of Thiazolidinediones as Peroxisome Proliferator-Activated Receptor Gamma Agonists

The journey of thiazolidinediones began in the early 1980s when they were first identified as insulin-sensitizing agents. hilarispublisher.com However, the precise molecular mechanism of their action remained elusive until the mid-1990s. A pivotal discovery revealed that TZDs are potent agonists of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear receptor that plays a master regulatory role in adipogenesis, as well as glucose and lipid metabolism. hilarispublisher.comresearchgate.net This finding revolutionized the understanding of insulin (B600854) resistance and provided a clear molecular target for this class of drugs. diabetesjournals.org

PPARγ activation by TZDs leads to the regulation of numerous genes involved in metabolic processes. diabetesjournals.org This includes genes that enhance insulin sensitivity in key tissues like muscle, fat, and liver. hilarispublisher.comdiabetesjournals.org The first TZD to be approved for clinical use was troglitazone (B1681588) in 1996. hilarispublisher.comdiabetesjournals.org This was followed by the development of other glitazones, including rosiglitazone (B1679542) and pioglitazone (B448). diabetesjournals.orgijlpr.com

Significance of (R)-Rosiglitazone Stereoisomer in Mechanistic Investigations

Rosiglitazone is marketed as a racemic mixture, meaning it contains equal amounts of its (S)- and (R)-enantiomers. researchgate.netepa.gov However, research has indicated that the antidiabetic activity is primarily associated with the (S)-enantiomer. researchgate.netepa.gov This has made the (R)-enantiomer a valuable tool for mechanistic investigations. By studying the (R)-isomer in isolation, researchers can dissect the specific effects that are not directly related to potent PPARγ agonism.

A key aspect of Rosiglitazone's stereochemistry is the potential for racemization, the process where one enantiomer converts into the other. researchgate.netepa.gov This is due to the presence of a chiral center adjacent to a carbonyl group, which can undergo keto-enol tautomerism. researchgate.netepa.gov Studies have shown that this racemization is relatively slow, which allows for the evaluation of the individual properties of each enantiomer. researchgate.netepa.gov The rate of racemization is influenced by factors such as temperature and pH. For instance, the half-life of Rosiglitazone decreases significantly as the temperature increases from 4°C to 37°C and as the pH increases from 3.5 to 7.4. researchgate.netepa.govnih.gov

Overview of Advanced Research Paradigms and Methodological Approaches

The investigation of (R)-Rosiglitazone has been facilitated by the development of advanced analytical and research methodologies. Chiral high-performance liquid chromatography (HPLC) has been instrumental in the separation of the (R)- and (S)-enantiomers of rosiglitazone and its metabolites. researchgate.netresearchgate.net This allows for the individual quantification and study of each stereoisomer.

Furthermore, in vitro metabolism studies using rat liver microsomes have been employed to understand the kinetic parameters of Rosiglitazone's metabolism. nih.gov These studies have identified the formation of major metabolites such as N-desmethyl rosiglitazone and ρ-hydroxy rosiglitazone. nih.gov Techniques like mass spectrometry are used to identify and characterize these and other minor metabolites. nih.gov

Computational methods, including structure-based drug design, are also being utilized to design new TZD derivatives with potentially improved properties. researchgate.net These advanced research paradigms are crucial for a deeper understanding of the pharmacology of individual enantiomers like (R)-Rosiglitazone.

Structure

3D Structure of Parent

Properties

CAS No. |

148622-14-4 |

|---|---|

Molecular Formula |

C18H20ClN3O3S |

Molecular Weight |

393.9 g/mol |

IUPAC Name |

(5R)-5-[[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione;hydrochloride |

InChI |

InChI=1S/C18H19N3O3S.ClH/c1-21(16-4-2-3-9-19-16)10-11-24-14-7-5-13(6-8-14)12-15-17(22)20-18(23)25-15;/h2-9,15H,10-12H2,1H3,(H,20,22,23);1H/t15-;/m1./s1 |

InChI Key |

XRSCTTPDKURIIJ-XFULWGLBSA-N |

Isomeric SMILES |

CN(CCOC1=CC=C(C=C1)C[C@@H]2C(=O)NC(=O)S2)C3=CC=CC=N3.Cl |

Canonical SMILES |

CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC=CC=N3.Cl |

Origin of Product |

United States |

Molecular Mechanisms of Action of Rosiglitazone Hydrochloride R

The primary mechanism through which rosiglitazone (B1679542) exerts its effects is by binding to and activating PPARγ, a nuclear receptor that plays a pivotal role in adipogenesis, lipid metabolism, and glucose homeostasis. researchgate.netnih.gov This interaction sets off a series of molecular events that ultimately modulate the transcription of a vast network of genes.

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Agonism and Allosteric Modulation

Rosiglitazone acts as a high-affinity ligand for PPARγ, with an EC50 of 60 nM, demonstrating its potency. This binding is highly selective for the γ isoform of PPAR, with no significant activity observed at PPARα and PPARδ. The binding of rosiglitazone to the ligand-binding domain (LBD) of PPARγ induces a conformational change in the receptor. This allosteric modulation is crucial for the subsequent steps in its mechanism of action. The thiazolidinedione head group of rosiglitazone is a key structural feature that facilitates critical interactions with specific residues within the LBD, driving this conformational shift. researchgate.net

PPARγ/Retinoid X Receptor (RXR) Heterodimerization and DNA Binding Affinity

Upon ligand binding, PPARγ forms a heterodimer with the retinoid X receptor (RXR). researchgate.netnih.gov This PPARγ/RXR heterodimer is the functional unit that binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the regulatory regions of target genes. researchgate.net The binding of rosiglitazone not only activates the receptor but has also been shown to promote the occupancy of PPARγ at many of its pre-existing binding sites on the DNA. nih.gov This enhanced association with DNA is a critical step in the transcriptional regulation mediated by rosiglitazone.

Coactivator and Corepressor Recruitment Profiles (e.g., MED1, p300, CBP)

The conformational change in PPARγ induced by rosiglitazone binding facilitates the recruitment of coactivator proteins while simultaneously leading to the dissociation of corepressors. This switch is a hallmark of nuclear receptor activation. Key coactivators recruited to the PPARγ/RXR heterodimer include Mediator complex subunit 1 (MED1), p300, and CREB-binding protein (CBP). nih.govnih.gov Studies have shown that rosiglitazone treatment leads to the recruitment of MED1 and CBP to PPARγ binding sites. nih.govnih.gov Interestingly, while rosiglitazone promotes increased occupancy of MED1 in parallel with increased PPARγ binding, the recruitment of CBP appears to be less dependent on the increased occupancy of PPARγ itself. nih.gov

Mechanisms of Ligand-Dependent Transcriptional Activation vs. Repression

Rosiglitazone-mediated gene regulation is a dual process involving both the activation and repression of different sets of genes. nih.gov The mechanisms governing these opposing effects are fundamentally different.

Transcriptional Activation: The activation of gene expression by rosiglitazone follows the classic model of nuclear receptor function. The rosiglitazone-bound PPARγ/RXR heterodimer, along with its recruited coactivators, binds to PPREs near target genes. nih.gov This complex then stimulates the transcription of these genes. Up-regulated genes are strongly associated with PPARγ binding sites in their proximity. nih.govnih.gov

Transcriptional Repression: The mechanism of transcriptional repression by rosiglitazone is less direct. It involves a "destabilization" of coactivator recruitment at sites that are not directly bound by PPARγ. nih.gov These repressed genes are often under the basal control of other transcription factors, such as AP-1 and C/EBPs. nih.gov The binding of rosiglitazone to PPARγ is thought to increase its affinity for coactivators, effectively sequestering them away from these other transcription factor binding sites, leading to a loss of coactivators and subsequent transcriptional repression. nih.gov Notably, rosiglitazone treatment does not lead to a decrease in the occupancy of PPARγ, C/EBPα, MED1, or CBP near these repressed genes. nih.gov

Transcriptional and Epigenetic Regulation

The binding of rosiglitazone to PPARγ initiates a cascade of events that profoundly alters the transcriptional landscape of the cell. This is achieved through the direct regulation of gene expression and potential epigenetic modifications.

Global Gene Expression Profiling and Transcriptional Networks (e.g., Microarray, RNA-seq, GRO-seq)

Genome-wide analysis techniques such as microarray, RNA-sequencing (RNA-seq), and global run-on sequencing (GRO-seq) have been instrumental in elucidating the extensive transcriptional networks regulated by rosiglitazone. nih.govnih.gov These studies have provided a comprehensive view of the genes that are either activated or repressed following rosiglitazone treatment.

For instance, GRO-seq analysis in adipocytes has shown that rosiglitazone can rapidly induce changes in gene transcription, with significant effects observed as early as 10 minutes after treatment. nih.gov This technique has been crucial in distinguishing between the direct effects on transcription and downstream effects on mRNA stability.

Microarray-based studies have identified distinct gene signatures associated with rosiglitazone treatment. In one study on osteogenic human mesenchymal stem cells, 190 probes were found to be differentially expressed in response to rosiglitazone. nih.gov These included well-established PPARγ target genes. nih.gov

The following interactive table summarizes key findings from a GRO-seq study in 3T3-L1 adipocytes, illustrating the rapid and bidirectional regulation of gene transcription by rosiglitazone.

Further analysis of these genome-wide datasets reveals important distinctions between activated and repressed genes.

These comprehensive analyses underscore the complexity of rosiglitazone's effects, which extend beyond simple gene activation to a nuanced remodeling of the entire transcriptional network.

Enhancer RNA (eRNA) Dynamics and Regulatory Roles

Rosiglitazone profoundly remodels the adipocyte transcriptome, and a key mechanism in this process is the alteration of enhancer RNA (eRNA) dynamics. Enhancers are distal regulatory regions of DNA that, when transcribed into eRNAs, play a critical role in controlling gene expression.

Research using global run-on sequencing (GRO-seq) has demonstrated that Rosiglitazone-induced changes in the transcription of protein-coding genes are detectable within as little as 10 minutes of treatment. nih.govnih.gov These rapid changes in gene transcription show a strong correlation with the transcriptional activity at nearby enhancers, highlighting the integral role of eRNAs in mediating Rosiglitazone's effects. nih.govnih.gov

The regulation of eRNAs by Rosiglitazone is fundamentally linked to its primary target, PPAR-γ. Upregulated eRNAs are almost exclusively found at genomic sites where PPAR-γ is bound. nih.gov Upon binding to PPAR-γ, Rosiglitazone facilitates the recruitment of essential coactivators, such as MED1, p300, and CBP, to these enhancer regions. nih.gov This coactivator assembly at PPAR-γ-bound enhancers boosts the transcription of eRNAs, which in turn drives the expression of associated target genes. nih.govnih.gov Conversely, transcriptional repression by Rosiglitazone involves a different mechanism, characterized by the loss of coactivators from enhancer sites that are not occupied by PPAR-γ but are enriched for other transcription factors. nih.govnih.gov

Modulation of Key Transcriptional Factors and Gene Signatures (e.g., C/EBPα, Fabp4, Adipoq, Runx2, Ucp1)

Rosiglitazone's activation of PPAR-γ leads to a cascade of changes in the expression of numerous downstream genes by influencing key transcriptional factors. This modulation is central to its effects on adipogenesis and energy metabolism.

Key Modulated Genes and Transcription Factors:

| Gene/Factor | Effect of Rosiglitazone | Research Findings |

| C/EBPα | Repression (indirect) | Transcriptional repression by Rosiglitazone involves the loss of coactivators from enhancer sites enriched for CCAAT/enhancer-binding proteins (C/EBPs). nih.gov |

| Fabp4 | Upregulation | Treatment with Rosiglitazone leads to a high degree of differentiation in inguinal white adipocyte cultures, with expression levels of Fatty Acid Binding Protein 4 (Fabp4) equaling or exceeding those in brown adipocyte cultures. researchgate.net |

| Adipoq | Upregulation | Similar to Fabp4, Adiponectin (Adipoq) expression is significantly increased in inguinal white adipocyte cultures following Rosiglitazone treatment, indicating robust adipogenesis. researchgate.net |

| Runx2 | Downregulation | Rosiglitazone treatment in mice has been shown to decrease the messenger RNA (mRNA) abundance of the osteoblast-specific transcription factor Runt-related transcription factor 2 (Runx2) in the tibia. This is consistent with the observed shift from osteoblast to adipocyte differentiation. nih.gov |

| Ucp1 | Upregulation | Rosiglitazone induces the expression of Uncoupling Protein 1 (UCP-1), a key thermogenic protein. sciltp.com However, achieving maximal UCP1 expression and mitochondrial uncoupling in cultured white adipocytes requires the synergistic action of both Rosiglitazone and a β3-adrenoceptor agonist. researchgate.net This induction is dependent on the p38 mitogen-activated protein kinase (MAPK) pathway. sciltp.com |

Epigenetic Modifications and Chromatin Remodeling Events

Beyond direct transcriptional activation, Rosiglitazone's influence extends to the epigenetic landscape, primarily through the modulation of chromatin structure. These modifications can alter the accessibility of DNA to transcription factors and the transcriptional machinery, thereby affecting gene expression.

In a study using primary neonatal rat cardiomyocytes, Rosiglitazone was found to be a mild pro-hypertrophic agent. nih.gov This effect was correlated with significant alterations in chromatin remodeling, specifically an increase in the phosphorylation of Histone H3 at serine 10. nih.gov This modification was observed globally and at the locus of a specific cardiac hypertrophic gene. nih.gov These findings suggest a potential mechanism of Rosiglitazone-induced cardiotoxicity that involves chromatin remodeling secondary to H3 phosphorylation, which in turn activates a fetal cardiac gene program. nih.gov

However, the epigenetic effects can be context-dependent. For instance, in adipocytes, significant changes in another histone mark, H3K27ac (a mark of active enhancers), were not observed after one hour of Rosiglitazone treatment, despite the rapid changes in eRNA transcription. nih.gov

Intracellular Signaling Pathway Modulation

Rosiglitazone interferes with several critical intracellular signaling pathways that are pivotal in regulating cellular processes such as proliferation, inflammation, and survival.

Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway Interference

The PI3K/Akt pathway is a central node in cellular signaling, and Rosiglitazone has been shown to actively modulate its components.

Endothelial Cells : In human umbilical vein endothelial cells (HUVECs), Rosiglitazone significantly promotes cell migration and induces vascular permeability. mdpi.com This action is mediated through the activation of the PI3K/Akt pathway. mdpi.com Inhibition of Akt was found to reduce these Rosiglitazone-induced phenomena. mdpi.com

Adipocytes : In 3T3-L1 adipocytes, Rosiglitazone treatment leads to substantial increases in basal glucose transport. nih.gov This effect is dependent on PI3K activity and is associated with an increase in the tyrosine phosphorylation of the protein Cbl, which subsequently leads to increased PI3K activity. nih.gov Furthermore, Rosiglitazone increases the levels of Insulin (B600854) Receptor Substrate (IRS)-1 and IRS-2, thereby enhancing insulin's effects on the PI3K pathway. nih.gov

Cancer Cells : In adrenocortical carcinoma cell lines, Rosiglitazone inhibits cell proliferation by interfering with the signaling downstream of the activated IGF-I receptor, which includes rapid interference with Akt phosphorylation and activation. researchgate.net

Extracellular Signal-Regulated Kinase (ERK1/2) Cascade Modulation

The ERK1/2 cascade is another crucial signaling pathway involved in cell proliferation and differentiation that is affected by Rosiglitazone.

Studies in adrenocortical carcinoma cells have demonstrated that Rosiglitazone inhibits IGF-I-stimulated cell proliferation. researchgate.net This inhibitory effect is achieved by rapidly interfering with the phosphorylation and activation of both the Akt and the ERK1/2 signaling pathways. researchgate.net Similarly, research aimed at cognitive enhancement has linked the effects of Rosiglitazone to a convergence with the ERK MAPK signaling axis in the hippocampus. mdpi.com

Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells (NF-κB) Pathway Inhibition

The NF-κB pathway is a master regulator of inflammation, and its inhibition is a key component of Rosiglitazone's anti-inflammatory effects.

Peritonitis Model : In a lipopolysaccharide (LPS)-induced peritonitis model, pretreatment with Rosiglitazone significantly attenuated the inflammatory response. researchgate.net This protective effect was associated with a decrease in the phosphorylation of both the p65 subunit of NF-κB and its inhibitor, IκBα. researchgate.net

Endothelial Cells : In human aortic endothelial cells exposed to high glucose, Rosiglitazone was shown to attenuate the hyperglycemia-induced activation of NF-κB. Specifically, it reduced the phosphorylation of the NF-κB/p65 subunit, its subsequent translocation to the nucleus, and its binding to the promoter of the Nox4 gene, a source of oxidative stress. This action helps to mitigate hyperglycemia-induced oxidative stress and monocyte-endothelial interactions.

Mitogen-Activated Protein Kinase (MAPK) Family Modulation (e.g., JNK, p38)

Rosiglitazone Hydrochloride (R)- has been shown to modulate the activity of the Mitogen-Activated Protein Kinase (MAPK) family, which plays a crucial role in cellular responses to a variety of external stimuli. Research indicates that rosiglitazone can significantly influence key members of this family, including p38 MAPK and the extracellular signal-regulated kinases (ERK1/2).

In a rat model of acute colitis, the inflammatory condition was associated with a high expression of p38 MAPK protein in the colon mucosa. Treatment with rosiglitazone was found to drastically decrease the levels of this protein, suggesting a modulatory role in inflammatory signaling pathways. nih.gov Furthermore, rosiglitazone has been observed to interfere with signaling cascades downstream of the Insulin-like Growth Factor 1 Receptor (IGF-IR). This interference includes the attenuation of the IGF-1R-mediated activation of ERK1/2, which is a critical component of the MAPK pathway involved in cell survival and proliferation. nih.gov This effect on ERK1/2 phosphorylation has been described as too rapid to be attributed to the classical genomic actions of PPARγ, pointing towards a non-genomic mechanism of action. nih.gov

Insulin-like Growth Factor 1 Receptor (IGF-IR) Signaling Pathway Interference

Rosiglitazone demonstrates significant interference with the Insulin-like Growth Factor 1 Receptor (IGF-IR) signaling pathway, a critical pathway for cell growth, survival, and proliferation. This interaction appears to be a key part of its mechanism of action in certain cellular contexts, often independent of its genomic PPARγ activity.

In studies on prostate cancer cells, rosiglitazone was found to attenuate the survival signaling mediated by the IGF-1/IGF-1R axis. Specifically, it neutralized the anti-apoptotic signals transmitted through the PI3K/AKT and ERK1/2 pathways, which are crucial for the survival of cancer cells. nih.gov This effect was notably not blocked by a PPARγ antagonist, indicating a mechanism that is independent of the receptor's genomic functions. nih.gov

Similarly, in the context of polycystic kidney disease (PKD), rosiglitazone inhibited the proliferation of cyst-lining epithelial cells that was induced by IGF-1. nih.gov This inhibitory effect was linked, at least in part, to the suppression of the IGF-1-induced activation of p70S6 kinase (p70S6K), an important downstream molecule in the IGF-1 signaling cascade that regulates cell cycle progression. nih.gov As with the findings in prostate cancer cells, this action of rosiglitazone was not prevented by the silencing of PPARγ, further supporting a PPARγ-independent mechanism of interference with the IGF-IR pathway. nih.gov

Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Signaling Pathway Activation

Rosiglitazone has been identified as an activator of the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) signaling pathway. Nrf2 is a primary transcription factor that orchestrates the cellular antioxidant defense system, making its activation a critical mechanism for protecting cells against oxidative stress.

In a model of acute hepatic injury, treatment with rosiglitazone was shown to ameliorate liver damage by promoting the activation of the Nrf2 signaling pathway. nih.govnih.gov Under conditions of oxidative stress, Nrf2 typically dissociates from its inhibitor, Keap1, and translocates to the nucleus. There, it regulates the expression of various antioxidant and cytoprotective genes, such as heme oxygenase 1 (HO-1). nih.gov Studies have demonstrated that rosiglitazone can upregulate both Nrf2 and HO-1, thereby enhancing the cell's ability to counteract oxidative stress. This particular action has been suggested to occur in a PPARγ-dependent manner. nih.gov

NLRP3 Inflammasome Inhibition

A key anti-inflammatory mechanism of rosiglitazone involves the inhibition of the NLRP3 inflammasome. The NLRP3 inflammasome is a multiprotein complex that, when activated, triggers the maturation of pro-inflammatory cytokines like interleukin-1β (IL-1β), playing a central role in innate immunity and inflammation.

Research has shown that rosiglitazone can effectively suppress the activation of the NLRP3 inflammasome in different models of injury and inflammation. In cases of acute hepatic injury, rosiglitazone's therapeutic effects are partly attributed to its ability to inhibit NLRP3 inflammasome activation. nih.govnih.gov Similarly, in studies of radiation-induced intestinal injury, rosiglitazone treatment was found to ameliorate inflammation by downregulating the expression of essential components of the inflammasome, including NLRP3 itself and caspase-1. researchgate.net Caspase-1 is the key enzyme activated by the inflammasome complex, responsible for cleaving pro-IL-1β into its active, secreted form. researchgate.net By inhibiting this pathway, rosiglitazone effectively reduces the production of potent inflammatory mediators. researchgate.net

Rho-associated Coiled-coil Containing Protein Kinase (ROCK) Modulation

The Rho-associated Coiled-coil Containing Protein Kinase (ROCK) signaling pathway is a critical regulator of the actin cytoskeleton, influencing processes such as cell shape, migration, and contraction. While direct modulation of ROCK by rosiglitazone is not extensively documented, there is an established interplay between the ROCK pathway and PPARγ, the primary target of rosiglitazone.

The ROCK pathway, which is downstream of the small GTPase RhoA, has been shown to influence the expression of PPARγ. nih.gov Specifically, studies in the context of adipogenesis have revealed that ROCK signaling suppresses the expression of PPARγ. nih.gov Since rosiglitazone functions as a potent agonist of PPARγ, the activity of the ROCK pathway can indirectly modulate the cellular environment in which rosiglitazone acts. A suppressed level of PPARγ due to active ROCK signaling could potentially alter the magnitude of the cellular response to rosiglitazone. This creates a modulatory relationship where the ROCK pathway can influence the efficacy of PPARγ-targeted agents.

Cellular and Subcellular Investigations of Rosiglitazone Hydrochloride R

Adipocyte Biology and Differentiation Mechanisms

Rosiglitazone (B1679542) is a well-established inducer of adipogenesis, the process by which preadipocytes differentiate into mature, lipid-storing adipocytes. wur.nlresearchgate.net This is achieved through the activation of PPARγ, which, in conjunction with other key transcription factors like CCAAT/enhancer-binding proteins (C/EBPs), drives the expression of a suite of genes necessary for the adipocyte phenotype. nih.gov Studies have shown that rosiglitazone treatment enhances the expression of master regulators of adipogenesis, including PPARγ itself and C/EBPα. nih.gov

The influence of rosiglitazone on adipogenic marker expression is well-documented. For instance, in human mesenchymal stem cells, rosiglitazone has been shown to potentiate adipogenic differentiation, leading to an increase in the expression of the adipogenesis marker, fatty-acid binding protein 4 (FABP4). nih.gov Similarly, in murine 3T3-L1 preadipocytes, rosiglitazone treatment leads to an upregulation of adipogenic markers such as lipoprotein lipase (B570770) (LPL) and FABP4. Furthermore, research on adipose tissue-derived mesenchymal stem cells from various species, including horses, sheep, and dogs, has demonstrated that rosiglitazone effectively promotes adipogenic differentiation, as evidenced by increased expression of FABP4 and Leptin. mdpi.com Global run-on sequencing (GRO-seq) in adipocytes has revealed that rosiglitazone rapidly alters the transcription of thousands of genes, with up-regulated genes being strongly associated with PPARγ binding sites. nih.gov This direct measurement of transcriptional activity confirms the central role of PPARγ in mediating rosiglitazone's effects on gene expression. nih.gov

Table 1: Effect of Rosiglitazone on Adipogenic Marker Expression

| Cell Type | Marker | Effect of Rosiglitazone | Reference |

|---|---|---|---|

| Human Mesenchymal Stem Cells | FABP4 | Increased expression | nih.gov |

| 3T3-L1 Preadipocytes | LPL, FABP4 | Upregulated expression | |

| Horse, Sheep, Dog ASCs | FABP4, Leptin | Upregulated expression | mdpi.com |

| Murine Adipocytes | PPARγ, C/EBPα | Over-expression | nih.gov |

Rosiglitazone has been shown to promote the "browning" or "beiging" of white adipose tissue (WAT), a process where white adipocytes acquire characteristics of brown adipocytes. consensus.appfrontiersin.org Brown and beige adipocytes are specialized for thermogenesis, the process of heat production, which is primarily mediated by Uncoupling Protein 1 (UCP1) located in the inner mitochondrial membrane. nih.gov Rosiglitazone treatment has been found to induce the expression of key thermogenic genes in subcutaneous and brown adipose depots. consensus.app

Specifically, studies have demonstrated that rosiglitazone enhances the expression of UCP1 and other brown fat-specific genes. nih.govnih.gov This induction of a thermogenic program in white adipocytes is a key aspect of rosiglitazone's metabolic effects. nih.gov Research indicates that rosiglitazone treatment of cultures from inguinal white adipose tissue (iWAT) increases the expression of genes related to thermogenesis. frontiersin.org The process of browning is associated with the appearance of multilocular lipid droplets, a characteristic feature of brown adipocytes. nih.gov The activation of PPARγ by rosiglitazone is a critical step in this trans-differentiation process, leading to the recruitment of brown adipose tissue and an increase in tissue mass and cell number. physiology.org

A key cellular effect of rosiglitazone is the induction of mitochondrial biogenesis in adipocytes. nih.gov This increase in mitochondrial content and function is closely linked to enhanced fatty acid oxidation. nih.govnih.gov Studies using murine adipocyte models have systematically shown that rosiglitazone treatment leads to a time-dependent increase in mitochondrial gene transcripts. nih.gov This includes genes involved in fatty acid oxidation (FAO), the tricarboxylic acid (TCA) cycle, and oxidative phosphorylation (OXPHOS). nih.gov

Recent research has uncovered a role for rosiglitazone in the modulation of autophagy in adipocytes, particularly in the context of white adipocyte browning. frontiersin.orgnih.govnih.govresearchgate.net Autophagy is a cellular process responsible for the degradation and recycling of cellular components. frontiersin.org Studies have shown that rosiglitazone promotes the browning of white adipocytes while simultaneously inhibiting autophagy. frontiersin.orgnih.gov

This inhibition of autophagy by rosiglitazone appears to be a crucial mechanism for its pro-browning effects. frontiersin.orgnih.gov The autophagy inhibitor rapamycin (B549165) was found to reverse the browning of adipocytes induced by rosiglitazone. frontiersin.org The mechanism involves the activation of NRF2, a transcription factor that regulates cellular defense against oxidative stress. frontiersin.orgresearchgate.net Rosiglitazone-induced NRF2 activation leads to the inhibition of autophagy. frontiersin.orgresearchgate.net This inhibition, in turn, promotes the stabilization of the PPARγ–RXRα heterodimer, a key transcriptional complex for adipocyte browning. frontiersin.orgnih.govresearchgate.net

Rosiglitazone significantly influences the dynamics and morphology of lipid droplets within adipocytes. nih.govnih.gov A prominent effect is the induction of smaller, multilocular lipid droplets, a characteristic feature of brown and beige adipocytes. nih.gov This is in contrast to the large, unilocular lipid droplet typically found in white adipocytes.

Studies have shown that rosiglitazone treatment leads to the formation of small lipid droplets (SLDs) that surround the central lipid droplet in adipocytes. nih.gov This remodeling of the lipid droplet is associated with a redistribution of mitochondria, which are found in close proximity to the SLDs. nih.gov The protein perilipin 5 (PLIN5) has been observed to colocalize with these mitochondria on the surface of the small droplets. nih.gov The formation and maintenance of these SLDs are dependent on lipolysis and subsequent fatty acid re-esterification. nih.gov Furthermore, research suggests that actin polymerization and the protein Myh9 are key regulators of lipid droplet fission during rosiglitazone-induced browning, a process that contributes to the reduction in lipid droplet size. nih.gov

Osteoblast and Osteoclast Biology

Rosiglitazone's effects extend beyond adipocytes to influence the biology of bone cells, specifically osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells). nih.gov The activation of PPARγ by rosiglitazone in bone marrow mesenchymal stem cells, which are precursors to both osteoblasts and adipocytes, plays a central role in this process. nih.govnih.gov

In vitro studies using human mesenchymal stem cells have demonstrated that rosiglitazone promotes a shift in differentiation away from the osteogenic lineage and towards the adipogenic lineage. nih.gov This is evidenced by a decrease in the expression of the osteoblastogenesis marker Runx2 and an increase in adipogenic markers. nih.gov Furthermore, research in mouse bone marrow cells has shown that rosiglitazone inhibits osteoblast differentiation, as indicated by reduced expression of osteoblast-specific proteins like runt-related transcription factor-2, osteocalcin (B1147995), and type I collagen. nih.govnih.gov In vivo studies in mice have also reported that rosiglitazone treatment can lead to decreased osteoblast number and activity, potentially through increased apoptosis of osteoblasts and osteocytes. nih.gov

Regarding osteoclasts, studies have shown that rosiglitazone can inhibit their formation and bone-resorbing activity in a dose- and time-dependent manner. nih.govnih.gov This inhibitory effect is associated with the suppression of the receptor activator of nuclear factor-κB ligand (RANKL) receptor (RANK) expression and the blockage of IκBα phosphorylation, which is a key step in the NF-κB signaling pathway that is crucial for osteoclast differentiation. nih.gov However, there are also conflicting findings, with some studies suggesting that rosiglitazone's effect on osteoclastogenesis may depend on the experimental conditions. nih.gov In aged animals, rosiglitazone treatment has been linked to an increase in osteoclast number, contributing to bone loss. utoledo.edu

Table 2: Effects of Rosiglitazone on Osteoblast and Osteoclast Biology

| Cell Type | Effect of Rosiglitazone | Key Findings | Reference(s) |

|---|---|---|---|

| Osteoblasts | Inhibition of differentiation | Decreased expression of Runx2, osteocalcin, and type I collagen. | nih.govnih.govnih.gov |

| Increased apoptosis | Decreased osteoblast number and activity. | nih.gov | |

| Osteoclasts | Inhibition of formation and activity | Suppressed RANK expression and NF-κB signaling. | nih.govnih.gov |

| Increased number (in aged animals) | Contributed to bone loss. | utoledo.edu |

Osteoblast Differentiation Inhibition in Mesenchymal Stem Cells

Rosiglitazone hydrochloride, acting as a potent peroxisome proliferator-activated receptor-gamma (PPARγ) agonist, has been shown to significantly inhibit the differentiation of mesenchymal stem cells (MSCs) into osteoblasts. nih.govnih.gov This inhibitory effect is a key factor in the observed skeletal effects of rosiglitazone therapy. nih.gov Studies have demonstrated that rosiglitazone acts as a dominant inhibitor of osteoblastogenesis in murine bone marrow cells through the activation of PPARγ2. nih.gov This activation diverts bipotential mesenchymal progenitors away from the osteoblast lineage and towards the adipocyte lineage. nih.govnih.gov

In vitro experiments with human mesenchymal stem cells have confirmed these findings, showing that exposure to rosiglitazone counteracts osteoblastogenesis. nih.gov This is evidenced by a marked reduction in the expression of Runx2, a critical transcription factor for osteoblast differentiation. nih.gov Furthermore, treatment with rosiglitazone has been observed to decrease the levels of osteoblast-specific proteins such as collagen and osteocalcin to nearly undetectable levels. nih.govnih.gov The mRNA expression of other osteoblast markers, including runt-related transcription factor-2 and type I collagen, is also significantly prevented. nih.govnih.gov

| Cell Type | Effect of Rosiglitazone | Key Markers Affected | Reference |

| Murine Bone Marrow Mesenchymal Stem Cells | Inhibits osteoblast differentiation | ↓ Runx2, ↓ Osteocalcin, ↓ Type I Collagen | nih.govnih.gov |

| Human Mesenchymal Stem Cells | Counteracts osteoblastogenesis | ↓ Runx2 | nih.gov |

Suppression of Osteoclast Formation and Bone Resorption

In addition to its effects on osteoblasts, rosiglitazone also influences osteoclast formation and function, which are critical for bone resorption. Research indicates that rosiglitazone treatment inhibits the formation of tartrate-resistant acid phosphatase (TRAP)-positive cells, which are characteristic of osteoclasts, in a dose- and time-dependent manner. nih.govnih.gov This suppression of osteoclastogenesis has been observed in mouse bone marrow cells stimulated with receptor activator of nuclear factor-κB ligand (RANKL), a key cytokine for osteoclast development. nih.gov

The mechanism behind this inhibition involves the suppression of RANKL receptor (RANK) expression and the simultaneous increase in PPARγ2 expression. nih.govnih.gov Rosiglitazone also diminishes the RANKL-induced activation of NF-κB-DNA binding by preventing the phosphorylation of IκBα. nih.govnih.gov This interference with the RANKL/RANK/NF-κB signaling pathway is a crucial aspect of its inhibitory effect on osteoclast formation. Furthermore, rosiglitazone has been shown to prevent pit formation by bone marrow cells, a direct measure of bone resorption. nih.gov

| Cell Culture System | Effect of Rosiglitazone | Molecular Mechanisms | Reference |

| Mouse Bone Marrow Cells (RANKL-stimulated) | Inhibits osteoclast formation and bone resorption | ↓ RANK expression, ↑ PPARγ2 expression, ↓ NF-κB activation | nih.govnih.gov |

| Mouse Bone Marrow Cells (TNF-α-stimulated) | Inhibits osteoclast differentiation | Not specified | nih.gov |

| RAW 264.7 cells (RANKL-stimulated) | Inhibits osteoclast differentiation | Not specified | nih.gov |

Role in Osteogenic and Adipogenic Lineage Commitment

A pivotal aspect of rosiglitazone's cellular action is its ability to shift the lineage commitment of mesenchymal stem cells from osteogenesis (bone formation) to adipogenesis (fat formation). nih.govnih.gov This is a direct consequence of PPARγ activation, a master regulator of adipogenesis. nih.gov In human mesenchymal stem cells, exposure to rosiglitazone potentiates adipogenic differentiation, leading to an increase in lipid droplet accumulation. nih.gov

This shift is further substantiated by changes in gene expression. While osteogenic markers like Runx2 are downregulated, the expression of adipocyte-specific markers is markedly increased. nih.govnih.gov For instance, the mRNA levels of the adipocyte-specific fatty acid-binding protein 4 (aP2/FABP4) are significantly elevated in cells co-incubated with rosiglitazone. nih.govnih.gov This demonstrates a clear diversion of bipotential progenitor cells from the osteoblast to the adipocyte lineage. nih.gov This phenomenon has been observed in both rodent and human cell models, highlighting a conserved mechanism of action. nih.gov

| Cell Type | Effect of Rosiglitazone on Lineage Commitment | Key Gene Expression Changes | Reference |

| Human Mesenchymal Stem Cells | Shifts differentiation from osteogenic to adipogenic | ↓ Runx2, ↑ Fatty-acid binding protein 4 (FABP4) | nih.gov |

| Murine Bone Marrow Cells | Inhibits osteoblastogenesis and increases adipogenesis | ↓ Osteoblast-specific proteins, ↑ Adipocyte-specific marker (aP2) | nih.gov |

Fibroblast Biology and Fibrosis Progression Mechanisms

Inhibition of Myofibroblast Differentiation

Rosiglitazone has demonstrated significant inhibitory effects on the differentiation of fibroblasts into myofibroblasts, a key event in the pathogenesis of fibrosis. In cultured human lung fibroblasts, rosiglitazone treatment has been shown to decrease the expression of alpha-smooth muscle actin (α-SMA), a hallmark of myofibroblast differentiation, induced by transforming growth factor-beta1 (TGF-β1). nih.gov Similarly, in human Tenon's fibroblasts, rosiglitazone inhibits TGF-β1-induced myofibroblast differentiation. nih.gov This anti-fibrotic activity is mediated, at least in part, by interfering with the TGF-β/p38 signaling pathway. nih.gov

Attenuation of Fibrotic Processes in Preclinical Models (e.g., Hepatic, Pulmonary)

Preclinical studies have provided evidence for the anti-fibrotic effects of rosiglitazone in various organs. In a murine model of bleomycin-induced lung fibrosis, rosiglitazone treatment resulted in a majority of the mice showing normal lung features on micro-CT scans, demonstrating a protective effect against pulmonary fibrosis. nih.govresearchgate.net In the context of liver fibrosis, while rosiglitazone alone has had limited success, its combination with other agents like serelaxin (B13411825) has been shown to be effective in reducing established hepatic fibrosis in mice. nih.gov Furthermore, in a model of autosomal dominant polycystic kidney disease (ADPKD), rosiglitazone was found to reduce renal fibrosis. nih.gov

| Preclinical Model | Organ | Effect of Rosiglitazone | Reference |

| Bleomycin-induced fibrosis | Lung (Murine) | Protective effect, normal lung features on micro-CT | nih.govresearchgate.net |

| Carbon tetrachloride-induced fibrosis | Liver (Murine) | In combination with serelaxin, reduced fibrosis | nih.gov |

| ADPKD animal model | Kidney | Reduced renal fibrosis | nih.gov |

Modulation of Transforming Growth Factor-Beta (TGF-β) and Connective Tissue Growth Factor (CTGF) Expression

Rosiglitazone exerts its anti-fibrotic effects by modulating key pro-fibrotic signaling molecules, including Transforming Growth Factor-Beta (TGF-β) and Connective Tissue Growth Factor (CTGF). In human Tenon fibroblasts, rosiglitazone significantly suppresses the activation of the p38 pathway stimulated by TGF-β1. nih.gov This, in turn, leads to a decrease in the expression of α-SMA, CTGF, and collagen type I at both the mRNA and protein levels. nih.gov Similarly, in human proximal tubular epithelial cells (HK-2), rosiglitazone has been shown to inhibit the expression of CTGF induced by TGF-β1. kisti.re.kr In cyst-lining epithelial cells from patients with ADPKD, rosiglitazone inhibited TGF-β1-stimulated expression of collagen type I and fibronectin by suppressing the activation of the Smad2 pathway. nih.gov

| Cell Type | Effect of Rosiglitazone on Pro-fibrotic Factors | Signaling Pathway Modulated | Reference |

| Human Tenon Fibroblasts | ↓ α-SMA, ↓ CTGF, ↓ Collagen Type I (TGF-β1 induced) | TGF-β/p38 pathway | nih.gov |

| Human Proximal Tubular Epithelial Cells (HK-2) | ↓ CTGF (TGF-β1 induced) | Not specified | kisti.re.kr |

| ADPKD Cyst-lining Epithelial Cells | ↓ Collagen Type I, ↓ Fibronectin (TGF-β1 induced) | Smad2 pathway | nih.gov |

Investigational Cellular Modulations in Preclinical Disease Models

Anti-proliferative Effects in Cancer Cell Lines

Rosiglitazone has demonstrated notable anti-proliferative effects in various cancer cell lines, including adrenocortical carcinoma and multiple myeloma. In human adrenocortical carcinoma (ACC) cell lines SW13 and H295R, Rosiglitazone was found to inhibit cell proliferation. nih.gov This inhibitory effect was observed in both basal conditions and in the presence of IGF-I, a known stimulator of cell growth. nih.gov The mechanism behind this effect involves the interference with key signaling pathways. Specifically, Rosiglitazone was shown to rapidly disrupt the phosphorylation and activation of Akt and ERK1/2, which are crucial downstream mediators of IGF-I-stimulated proliferation. nih.gov

Similarly, in colon cancer cell lines such as CaCo-2, HT29, and SW480, Rosiglitazone has been shown to affect cell proliferation in a concentration-dependent manner. researchgate.net Studies have also indicated that Rosiglitazone can sensitize hepatocellular carcinoma (HCC) cell lines (BEL-7402 and Huh-7) to the antitumor activity of 5-fluorouracil (B62378) (5-FU). nih.gov This synergistic effect is mediated through the activation of the PPARγ signaling pathway, leading to increased expression of the tumor suppressor PTEN and decreased expression of COX-2. nih.gov

| Cell Line | Cancer Type | Key Findings |

| SW13, H295R | Adrenocortical Carcinoma | Rosiglitazone inhibits IGF-I stimulated proliferation by interfering with PI3K/Akt and ERK1/2 signaling pathways. nih.gov |

| CaCo-2, HT29, SW480 | Colon Cancer | Rosiglitazone inhibits cell proliferation in a concentration-dependent manner. researchgate.net |

| BEL-7402, Huh-7 | Hepatocellular Carcinoma | Rosiglitazone enhances the anti-tumor effect of 5-FU by activating the PPARγ signaling pathway, increasing PTEN and decreasing COX-2 expression. nih.gov |

Angiogenesis Suppression Mechanisms in the Tumor Microenvironment

Rosiglitazone has been shown to exert anti-angiogenic effects, a crucial aspect of controlling tumor growth. In vitro studies using Human Umbilical Vein Endothelial Cells (HUVECs) have demonstrated that Rosiglitazone can suppress the formation of tube-like structures, a key step in angiogenesis, in a dose-dependent manner. nih.gov This effect appears to be mediated through a PPARγ-dependent mechanism, as it can be counteracted by the PPARγ antagonist GW9662. nih.gov

Furthermore, research on gastric cancer cells (SGC-7901) has revealed that Rosiglitazone can inhibit the migration and invasiveness of cancer cells, as well as the expression of matrix metalloproteinase-2 (MMP-2), in a PPARγ-independent manner. nih.gov However, its inhibitory effect on VEGF-induced angiogenesis in HUVECs was found to be PPARγ-dependent. nih.gov This suggests that Rosiglitazone can regulate tumor growth by targeting both the cancer cells themselves and the surrounding endothelial cells through distinct mechanisms.

| Cell Type | Process | Mechanism |

| HUVECs | Angiogenesis (Tube Formation) | Suppressed in a dose-dependent, PPARγ-dependent manner. nih.gov |

| SGC-7901 Gastric Cancer Cells | Migration and Invasiveness | Inhibited in a PPARγ-independent manner. nih.gov |

Neuroinflammatory Response Modulation in Primary Neurons and Astrocytes

In primary rat astrocytes stimulated with lipopolysaccharide (LPS), a model for inflammation, Rosiglitazone was found to enhance the expression of the anti-inflammatory cytokine IL-10. nih.gov Interestingly, this effect was not blocked by a PPARγ antagonist, suggesting a PPARγ-independent mechanism in this specific context. nih.gov Rosiglitazone also restored the stability of IL-10 and COX-2 mRNA, which were otherwise destabilized by the inflammatory stimulus. nih.gov Furthermore, in a model of hypertensive brain damage, Rosiglitazone treatment decreased the ratio of activated astrocytes in the hippocampus. nih.gov

| Cell Type | Condition | Key Modulatory Effects |

| Astrocytes | Traumatic Brain Injury | Inhibits A1 astrocyte polarization via the PPAR-γ pathway. nih.gov |

| Primary Rat Astrocytes | LPS-induced Inflammation | Increases IL-10 expression (PPARγ-independent) and stabilizes IL-10 and COX-2 mRNA. nih.gov |

| Astrocytes (in vivo) | Hypertensive Brain Damage | Decreases the ratio of activated astrocytes. nih.gov |

Oxidative Stress Response Modulation and Antioxidant Enzyme Activity

Rosiglitazone has been shown to modulate the cellular response to oxidative stress through various mechanisms. In primary adipocytes, treatment with Rosiglitazone led to a significant reduction in the activity of glucose-6-phosphate dehydrogenase and glutathione (B108866) reductase, key enzymes in oxidative stress metabolism. nih.govsemanticscholar.org

In hepatocytes exposed to high glucose, a condition that induces oxidative stress, Rosiglitazone demonstrated a protective effect. nih.gov It was found to inhibit the generation of reactive oxygen species (ROS) by suppressing the activation of protein kinase C (PKC) in a PPARγ-independent manner. nih.gov Concurrently, in a PPARγ-dependent manner, Rosiglitazone increased the expression of the key antioxidant transcription factor Nrf2 and the antioxidant enzyme heme oxygenase-1 (HO-1), leading to the elimination of excess ROS. nih.gov Furthermore, studies have shown that PPARγ agonists like Rosiglitazone can reduce oxidative stress-induced apoptosis. researchgate.net In a model of lung carcinogenesis, Rosiglitazone treatment upregulated the levels of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), glutathione peroxidase (Gpx), and glutathione S-transferase (GST). acs.org

| Cell Type | Condition | Key Modulatory Effects |

| Primary Adipocytes | Basal | Reduced activity of glucose-6-phosphate dehydrogenase and glutathione reductase. nih.govsemanticscholar.org |

| Hepatocytes | High Glucose-induced Oxidative Stress | Inhibits ROS generation (PPARγ-independent) and increases Nrf2 and HO-1 expression (PPARγ-dependent). nih.gov |

| Lung Tissue (in vivo) | Carcinogenesis | Upregulates SOD, CAT, Gpx, and GST levels. acs.org |

Apoptosis Regulation and Cell Survival Pathways

Rosiglitazone influences cell survival and apoptosis through complex interactions with various signaling pathways. In spontaneously hypertensive rats, Rosiglitazone administration led to an increase in the expression of the anti-apoptotic protein Bcl-2 and a decrease in the expression of the pro-apoptotic proteins Bax and caspase-3 in the hippocampus. nih.gov This suggests a neuroprotective role by promoting cell survival.

In the context of cancer, Rosiglitazone's effect on apoptosis can be synergistic with other treatments. For instance, in PC-3 prostate cancer cells, while Rosiglitazone alone did not induce apoptosis, it enhanced adriamycin-induced apoptosis. nih.gov It achieved this by attenuating the survival signaling of the type I IGF receptor (IGF-1R) through the non-genomic inhibition of ERK1/2 and AKT phosphorylation. nih.gov In a lung carcinogenesis model, Rosiglitazone treatment led to reduced expression of the pro-apoptotic protein Bax and increased expression of the anti-apoptotic protein Bcl-2. acs.org

| Cell Type/Model | Key Effects on Apoptosis and Survival Pathways |

| Hippocampus (in vivo) | Increased Bcl-2 expression; Decreased Bax and caspase-3 expression. nih.gov |

| PC-3 Prostate Cancer Cells | Enhances adriamycin-induced apoptosis by attenuating IGF-1R survival signaling (ERK1/2 and AKT). nih.gov |

| Lung Carcinogenesis Model (in vivo) | Reduced Bax expression; Increased Bcl-2 expression. acs.org |

Immune Cell Modulation and Anti-inflammatory Effects

Rosiglitazone exerts potent anti-inflammatory effects by modulating the function of various immune cells. In human CD4+ T cells and dendritic cells (DCs), Rosiglitazone was found to inhibit the release of the pro-inflammatory chemokine CXCL10. nih.gov In CD4+ T cells, it also reduced the secretion of TNFα. nih.gov Furthermore, in human cardiomyocytes under inflammatory conditions, Rosiglitazone impaired the IFNγ/TNFα signaling pathway by blocking the phosphorylation and nuclear translocation of STAT1 and NF-κB, leading to a significant decrease in the release of CXCL10, IL-6, and IL-8. nih.gov

Studies in obese and obese diabetic subjects have shown that Rosiglitazone treatment leads to a reduction in plasma levels of pro-inflammatory markers such as MCP-1 and C-reactive protein (CRP). nih.gov It also decreased NF-κB binding activity in mononuclear cells, a key step in the inflammatory cascade. nih.gov In a rat model of arthritis, Rosiglitazone was shown to have potential anti-inflammatory effects. researchgate.net

| Cell Type/Model | Key Anti-inflammatory Effects |

| Human CD4+ T cells and Dendritic Cells | Inhibited CXCL10 release. nih.gov |

| Human Cardiomyocytes | Impaired IFNγ/TNFα signaling, reducing CXCL10, IL-6, and IL-8 release. nih.gov |

| Mononuclear Cells (in vivo) | Decreased NF-κB binding activity. nih.gov |

| Obese and Obese Diabetic Subjects | Reduced plasma levels of MCP-1 and CRP. nih.gov |

Structural Biology and Computational Studies

Molecular Docking and Ligand-Receptor Interactions

Molecular docking simulations have been instrumental in elucidating the binding modes of (R)-Rosiglitazone with its primary and secondary protein targets. These studies predict the preferred orientation of the ligand when bound to a receptor, providing insights into the specific interactions that stabilize the complex.

(R)-Rosiglitazone acts as a high-affinity agonist for the nuclear receptor Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). nih.gov The ligand-binding domain (LBD) of PPARγ features a large, Y-shaped cavity that can accommodate a variety of ligands, including (R)-Rosiglitazone. jst.go.jp Upon binding, (R)-Rosiglitazone adopts a U-shaped conformation within this pocket. jst.go.jp

The thiazolidinedione (TZD) headgroup of the molecule is crucial for its activity, forming a network of hydrogen bonds with key amino acid residues in the AF-2 region of the LBD. researchgate.net These interactions are critical for stabilizing the active conformation of the receptor. Specific residues involved in hydrogen bonding with the TZD headgroup include Serine-289, Histidine-323, Histidine-449, and Tyrosine-473. researchgate.netnih.govresearchgate.net

The central phenyl ring of (R)-Rosiglitazone is positioned behind helix H3, while the pyridylamino group occupies a hydrophobic pocket lined by residues such as Isoleucine-281, Cysteine-285, Leucine-330, Isoleucine-341, and Methionine-364. researchgate.net The binding of (R)-Rosiglitazone to the LBD induces a conformational change, particularly in helix H12, which promotes the recruitment of coactivator proteins and subsequent gene transcription. researchgate.net

| Target Protein | Ligand | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| PPARγ | (R)-Rosiglitazone | Ser289, His323, His449, Tyr473 | Hydrogen Bonding |

| PPARγ | (R)-Rosiglitazone | Ile281, Cys285, Leu330, Ile341, Met364 | Hydrophobic |

In addition to its primary target, (R)-Rosiglitazone has been shown to interact with the Receptor for Advanced Glycation End Products (RAGE). Molecular docking studies have been conducted to explore this interaction. In one such study, (R)-Rosiglitazone exhibited a notable binding energy of -8.24 kcal/mol with the RAGE protein, forming two hydrogen bonds. researchgate.netijpsnonline.com This suggests a potential role for (R)-Rosiglitazone in modulating RAGE signaling pathways.

| Target Protein | Ligand | Binding Energy (kcal/mol) | Number of Hydrogen Bonds |

|---|---|---|---|

| RAGE | (R)-Rosiglitazone | -8.24 | 2 |

Computational studies have also explored the interaction of (R)-Rosiglitazone and its derivatives with other proteins, such as alpha-amylase, an enzyme involved in carbohydrate digestion. jst.go.jp The inhibition of alpha-amylase is a therapeutic strategy for managing blood glucose levels. researchgate.net Molecular docking studies have indicated that thiazolidinedione derivatives can bind to the active site of alpha-amylase, suggesting a potential for these compounds to act as alpha-amylase inhibitors. researchgate.net

Molecular Dynamics Simulations and Conformational Changes

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, revealing conformational changes that occur over time. nih.govsysrevpharm.org For (R)-Rosiglitazone, MD simulations have been crucial in understanding the stability of its interaction with PPARγ and the resulting structural rearrangements. nih.gov

Upon binding of (R)-Rosiglitazone, the PPARγ LBD undergoes conformational changes that stabilize the receptor in an active state. jst.go.jp A particularly mobile region of the LBD, the Ω-loop, becomes more stable upon ligand binding. jst.go.jpnih.gov MD simulations have shown that the presence of a ligand in the binding pocket reduces the flexibility of key structural elements like helix H3. researchgate.net The root mean square fluctuation (RMSF) analysis from these simulations indicates that the mobility of backbone atoms in helix H3 is higher in the absence of a ligand. researchgate.net

These simulations have also been used to analyze the stability of the hydrogen bond network formed between (R)-Rosiglitazone and the PPARγ active site residues, confirming the stable nature of these interactions over the simulation time. nih.gov

Structure-Activity Relationship (SAR) Elucidation from Computational Models

Computational models have been instrumental in elucidating the structure-activity relationships (SAR) of (R)-Rosiglitazone and its analogs. These studies investigate how chemical modifications to the molecule affect its biological activity. For instance, research has focused on modifying (R)-Rosiglitazone to create selective PPARγ modulators that retain therapeutic benefits while minimizing adverse effects. openmedicinalchemistryjournal.com

SAR studies have shown that modifications to the alkyl group on the nitrogen atom of the TZD ring can influence the selectivity for transrepression over transactivation. nih.govscienceopen.com Alkenic analogs of (R)-Rosiglitazone have demonstrated more potent transrepression with reduced transactivating agonistic activity. nih.govscienceopen.com These computational insights are valuable for designing new compounds with improved therapeutic profiles.

Computational Chemistry Approaches for Rational Drug Design

The knowledge gained from structural biology and computational studies of (R)-Rosiglitazone has fueled rational drug design efforts. researchgate.net Techniques such as molecular docking, virtual screening, and quantitative structure-activity relationship (QSAR) modeling are employed to identify and optimize new drug candidates.

Starting from the (R)-Rosiglitazone scaffold, researchers have used "core hopping" strategies to create new compound libraries. These libraries are then virtually screened against PPAR subtypes to identify potential pan-agonists or selective modulators. Computational methods also aid in predicting the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of these new molecules, helping to prioritize candidates for synthesis and further testing. This integrated computational approach accelerates the discovery and development of novel therapeutics based on the (R)-Rosiglitazone template. openmedicinalchemistryjournal.com

Synthesis and Medicinal Chemistry Research

Chiral Synthesis Methodologies for (R)-Rosiglitazone Hydrochloride

Rosiglitazone (B1679542) possesses a single chiral center on the thiazolidinedione ring and is commercially available as a racemic mixture, a one-to-one mix of its (R) and (S) enantiomers. nih.govresearchgate.net However, research has explored methods to isolate or specifically synthesize the individual enantiomers, driven by the fact that enantiomers can exhibit different pharmacological and toxicological profiles. nih.govrsc.org While the primary antidiabetic activity of rosiglitazone is attributed to the (S)-enantiomer, the synthesis of the (R)-enantiomer is crucial for complete pharmacological and stereochemical evaluation. nih.gov

The primary challenge in producing (R)-Rosiglitazone hydrochloride is to control the stereochemistry at the chiral center. Two main strategies are employed: the separation of a racemic mixture (chiral resolution) or the direct synthesis of the desired enantiomer (asymmetric synthesis).

Chiral Resolution: High-Performance Liquid Chromatography (HPLC) has been successfully used to separate the racemic mixture of rosiglitazone into its individual R and S enantiomers. nih.gov Methods using a Chiralcel OJ-H column, for instance, have proven effective for this separation, allowing for the collection of each enantiomer for further study. researchgate.net This resolution technique is fundamental for investigating the properties of each enantiomer and for racemization studies, which examine the stability of the chiral center under various conditions. nih.govresearchgate.net

Enantioselective Synthesis: A direct asymmetric route to producing the (+)-(R)-enantiomer of rosiglitazone has been achieved through a microbial biotransformation. drugfuture.com This process involves the reduction of the intermediate 5-[4-[2-[N-methyl-N-(2-pyridyl)-amino]ethoxy]benzylidene]thiazolidine-2,4-dione. When this reduction is carried out by whole cells of the yeast Rhodotorula rubra under acidic conditions (pH 3.0-5.0), the reaction proceeds enantioselectively to yield (+)-(R)-rosiglitazone. drugfuture.com This biocatalytic approach offers a method for generating the specific R-enantiomer directly. drugfuture.com

It is important to note that the enantiomers of rosiglitazone can undergo racemization (conversion from one enantiomer to a mixture of both), and this process is influenced by pH and temperature. nih.govresearchgate.net The rate of racemization increases significantly with higher pH and temperature. nih.govresearchgate.net For example, at 37°C, the half-life for racemization drops from approximately 20 hours at pH 3.5 to just 2 hours at pH 7.4. researchgate.net

For rosiglitazone to be produced economically on a large scale, its synthetic route must be efficient, high-yielding, and practical for industrial settings. Research has focused on several areas of optimization.

Intermediate Purification: A significant process improvement involves the purification of the key aldehyde intermediate, 4-[2-(N-methyl-N-(2-pyridyl)amino)ethoxy]benzaldehyde. This intermediate can be a viscous oil, which is difficult to handle on an industrial scale. google.com A method was developed to convert this aldehyde into a stable, crystalline metabisulphite complex. google.comepo.org This solid complex is easy to handle, has a high purity (96-99%), and can be used directly in the subsequent reaction step, simplifying the manufacturing process. google.comepo.org

The most common synthetic pathways for rosiglitazone, while varying in specific conditions and optimizations, generally involve the same core reactants and sequence of chemical transformations. researchgate.netgoogle.com

The synthesis can be broken down into the following key steps:

Side Chain Formation: The synthesis typically begins by reacting 2-chloropyridine (B119429) with 2-(N-methylamino)ethanol to form the alcohol intermediate, 2-[N-methyl-N-(2-pyridyl)amino]ethanol. google.com

Etherification: This alcohol is then coupled with 4-fluorobenzaldehyde (B137897) via a nucleophilic aromatic substitution reaction to create the central aldehyde intermediate, 4-[2-(N-methyl-N-(2-pyridyl)amino)ethoxy]benzaldehyde. drugfuture.comgoogle.com This step is crucial and has been optimized to achieve yields as high as 88%. google.com

Knoevenagel Condensation: The aldehyde intermediate is reacted with 2,4-thiazolidinedione (B21345) in a Knoevenagel condensation. This reaction creates the exocyclic double bond, yielding the benzylidene intermediate, 5-[4-[2-[N-methyl-N-(2-pyridyl)amino]ethoxy]benzylidene]thiazolidine-2,4-dione, often in very high yield (e.g., 95%). drugfuture.comgoogle.com

Reduction: The final step is the reduction of the carbon-carbon double bond of the benzylidene intermediate to form the chiral center of rosiglitazone. drugfuture.com This can be achieved through various methods, including catalytic hydrogenation (H₂ over a Palladium catalyst), reduction with magnesium in methanol, or the enantioselective microbial reduction mentioned previously. drugfuture.comgoogle.com

Table 1: Key Reactants in Rosiglitazone Synthesis

| Reactant Name | Chemical Structure | Role in Synthesis |

|---|---|---|

| 2-Chloropyridine |  | Starting material for the pyridine-containing side chain. nih.gov |

| 2-(N-methylamino)ethanol |  | Reacts with 2-chloropyridine to form the ethoxy linker and introduces the N-methyl group. google.com |

| 4-Fluorobenzaldehyde |  | Provides the central phenyl ring and the aldehyde group for condensation. nih.gov |

| 2,4-Thiazolidinedione |  | Forms the core heterocyclic ring structure of the final drug. nih.gov |

Design and Synthesis of Novel Rosiglitazone Analogs

Medicinal chemistry efforts have used rosiglitazone as a lead compound to design and synthesize new analogs. The primary goals of these efforts are to improve the therapeutic profile by enhancing potency and target specificity, which can lead to a better safety profile. nih.govajptr.com

Bioisosterism is a key strategy in drug design where an atom or group of atoms in a lead compound is replaced by another with similar physical or chemical properties to create a new molecule with improved characteristics. ajptr.comnih.gov This principle has been applied to rosiglitazone to develop safer and less toxic analogs. nih.govauctoresonline.org

By retaining the basic thiazolidinedione skeleton, which is crucial for activity, researchers modify other parts of the molecule, such as the pyridine (B92270) ring or the central phenyl group. nih.govauctoresonline.org For example, a computational study generated 189 potential bioisosteres for the pyridine group of rosiglitazone, including replacements like pyrazole-3-amine, thiazole, and 3-chlorophenol, with the aim of identifying candidates with more favorable properties. auctoresonline.org The strategic replacement of functional groups can modulate a compound's size, electronic properties, lipophilicity, and metabolism, all of which can influence its biological activity and safety. ajptr.comcambridgemedchemconsulting.com

Rosiglitazone exerts its primary effect by acting as a potent and selective agonist for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that regulates gene expression. rndsystems.comaacrjournals.org It binds to PPARγ with high affinity, having an EC₅₀ value of approximately 60 nM. rndsystems.com

The design of novel analogs often focuses on modulating the interaction with PPAR isotypes. Medicinal chemistry strategies aim to:

Enhance Potency and Selectivity: Create new compounds that bind even more tightly to PPARγ or have greater selectivity for PPARγ over the related PPARα and PPARβ isoforms. nih.gov High selectivity is desirable to minimize off-target effects. aacrjournals.org

Develop Partial or Dual Agonists: Some research has focused on creating PPARγ partial agonists or dual PPARα/γ agonists. researchgate.net A partial agonist activates the receptor but to a lesser degree than a full agonist like rosiglitazone, which could potentially offer a more balanced therapeutic effect with fewer side effects. Dual agonists that target both PPARα and PPARγ could offer benefits for both glucose and lipid metabolism. researchgate.net

Improve Safety Profile: A major driver for designing new analogs is to mitigate the adverse effects associated with rosiglitazone. nih.gov By modifying the structure, chemists aim to design compounds that retain the therapeutic benefits while reducing the potential for off-target toxicities. nih.govauctoresonline.org

These strategies rely on a deep understanding of the structure-activity relationship (SAR) of the thiazolidinedione class and the specific molecular interactions between the ligand and the PPARγ binding pocket. researchgate.net

Preclinical Metabolic Studies and Pathway Analysis

Hepatic Metabolism and Enzyme Systems

The elimination of rosiglitazone (B1679542) in humans is predominantly through hepatic metabolism. nih.gov In vitro studies utilizing human liver microsomes have been instrumental in identifying the key enzymes and pathways involved in its biotransformation.

The metabolism of rosiglitazone is primarily mediated by the cytochrome P450 (CYP) system, with CYP2C8 being the major contributing isoform. nih.govpharmgkb.org CYP2C9 also plays a role, albeit to a lesser extent. pharmgkb.org The enzymatic activity of CYP2C8 towards rosiglitazone is approximately four times higher than that of CYP2C9. pharmgkb.org While these two isoforms are responsible for the main initial metabolic transformations, some research suggests that other CYPs, including CYP1A2, CYP2E1, and CYP3A4, may have minor contributions. rcsb.org

The principal metabolic pathways for rosiglitazone are N-demethylation and hydroxylation of the pyridine (B92270) ring, followed by conjugation. pharmgkb.orgnih.gov These phase I reactions, catalyzed by CYP enzymes, introduce or expose functional groups on the parent molecule, preparing it for phase II conjugation reactions. nih.govrcsb.org The subsequent conjugation, primarily through sulfation and glucuronidation, results in more water-soluble metabolites that can be readily excreted. pharmgkb.orgrcsb.org It has been noted that there is no direct conjugation of the parent rosiglitazone molecule. nih.gov

Preclinical studies have successfully identified and characterized several metabolites of rosiglitazone. The major metabolites resulting from phase I metabolism are N-desmethyl rosiglitazone and para-hydroxy rosiglitazone. pharmgkb.orgnih.gov Another metabolite, ortho-hydroxy-rosiglitazone, has also been identified. nih.gov

In vitro studies using rat liver microsomes have provided kinetic data for the formation of the two main metabolites. nih.gov Furthermore, mass spectrometry has enabled the identification of additional metabolites, including two isomers of N-desmethyl hydroxy-rosiglitazone. nih.gov The metabolites generated are considerably less potent than the parent compound. nih.gov The para-hydroxy-sulphate metabolite, however, has been shown to exhibit high affinity for human PPARγ and potency in animal models.

Table 1: Primary Metabolites of Rosiglitazone and their Formation Kinetics in Rat Liver Microsomes

| Metabolite | Abbreviation | Vmax (nmol/min/mg protein) | Km (μM) |

|---|---|---|---|

| N-desmethyl rosiglitazone | N-Dm-R | 87.29 | 58.12 |

| ρ-hydroxy rosiglitazone | ρ-OH-R | 51.09 | 78.52 |

Data derived from in vitro studies with rat liver microsomal fractions. nih.gov

Cellular Uptake and Subcellular Localization Mechanisms (e.g., Organic Anion Transporting Polypeptide 1B1)

The entry of rosiglitazone from the bloodstream into hepatocytes is a critical step for its subsequent metabolism. This process is mediated by the organic anion transporting polypeptide 1B1 (OATP1B1), a transporter protein located on the basolateral membrane of hepatocytes. pharmgkb.org Glitazones, including rosiglitazone, have been identified as substrates for OATP1B1. diabetesjournals.org

Interestingly, in vitro studies have also shown that rosiglitazone can act as an inhibitor of OATP1B1-mediated transport. diabetesjournals.orgnih.gov This suggests a potential for drug-drug interactions at the level of hepatic uptake.

Advanced "-Omics" Approaches in Preclinical Models

Modern "-omics" technologies, particularly metabolomics, are increasingly being applied in preclinical drug development to gain a deeper understanding of a drug's mechanism of action and potential off-target effects.

Metabolomics studies in preclinical models aim to capture a comprehensive snapshot of the metabolic changes that occur in cells and tissues following drug exposure. uni-konstanz.de In the context of drug safety assessment, metabolomics can identify early biomarkers of toxicity by detecting perturbations in metabolic pathways such as glycolysis, the Krebs cycle, and lipid metabolism. uni-konstanz.denih.gov

For drugs like rosiglitazone, which act on nuclear receptors and have broad metabolic effects, metabolomics can help to elucidate the full spectrum of these changes. dovepress.com By analyzing the shifts in endogenous metabolites, researchers can gain insights into the drug's effects on insulin (B600854) sensitivity, lipolysis, and triglyceride content in various tissues, including liver and skeletal muscle. nih.gov This systems-level view complements traditional pharmacological and biochemical assays, providing a more holistic understanding of the drug's impact on cellular and systemic metabolism.

Proteomics Analysis of Protein Expression and Modification

Proteomics studies have been instrumental in elucidating the molecular mechanisms underlying the therapeutic and off-target effects of (R)-Rosiglitazone hydrochloride. These analyses have identified significant alterations in protein expression and modification in various cell and tissue types, providing insights into the compound's multifaceted pharmacological profile.

In the context of adipocytes, a key target for the insulin-sensitizing effects of rosiglitazone, comprehensive proteomic profiling of 3T3-L1 adipocytes has been conducted. doi.org Treatment with rosiglitazone resulted in differential expression of a substantial number of proteins. doi.org A label-free quantification method using nano-UPLC MS/MS identified a total of 646 proteins from 3T3-L1 adipocytes. doi.org Of these, 172 proteins were found to be upregulated by more than 1.5-fold, while 162 proteins were downregulated by the same factor in rosiglitazone-treated cells compared to controls. doi.org

Among the upregulated proteins were key players in fatty acid metabolism, glucose regulation, and energy metabolism, which aligns with the known therapeutic actions of thiazolidinediones. doi.org Conversely, the study also identified downregulated proteins, broadening our understanding of the compound's cellular impact. doi.org

Further investigation into the proteome of 3T3-L1 preadipocytes treated with rosiglitazone revealed the upregulation of proteins that are generally involved in regulating cell proliferation and exerting anti-inflammatory effects. nih.gov This finding supports the differentiation-inducing properties of the compound. nih.gov Specific proteins identified in this proteomic screen include Galectin-1, Annexin A2, and Translationally Controlled Tumor Protein (TCTP), which were further confirmed by Real-Time qPCR. nih.gov

A study focusing on diabetic angiopathy demonstrated that rosiglitazone can reduce vascular endothelial cell activation and injury by upregulating the expression of Heat Shock Protein 22 (HSP22). nih.gov This effect was linked to the inhibition of mitochondrial oxidative stress and dysfunction, highlighting a specific protein modification with significant downstream functional consequences. nih.gov

Chemical proteomics has also been employed to investigate the off-target binding profile of rosiglitazone in cardiac tissue, providing clues to its potential for cardiotoxicity. nih.govcore.ac.uk In a comparative analysis with pioglitazone (B448) using rat heart proteins, rosiglitazone demonstrated a distinct binding profile. nih.gov When assessing total protein elution, rosiglitazone led to a significant increase in 65 proteins eluted from a glitazone affinity column and 18 proteins from a phenol (B47542) column. nih.gov In a direct comparison between the two drugs, six proteins were found to be unique to rosiglitazone elutions. nih.gov Furthermore, ten proteins were significantly increased in rosiglitazone elutions compared to pioglitazone. nih.gov These off-target interactions involved proteins related to ion channels, glucose homeostasis, and mitochondrial energy production, suggesting potential mechanisms for both efficacy and adverse cardiovascular effects. nih.govcore.ac.uk

The following tables summarize the findings from these proteomics studies:

Table 1: Differentially Expressed Proteins in 3T3-L1 Adipocytes Treated with Rosiglitazone

| Regulation | Number of Proteins | Fold Change |

| Upregulated | 172 | >1.5 |

| Downregulated | 162 | >1.5 |

Data derived from a proteomic analysis of cytosolic and secreted proteins. doi.org

Table 2: Selected Proteins Upregulated in 3T3-L1 Preadipocytes by Rosiglitazone

| Protein Name | Function |

| Galectin-1 | Cell proliferation, anti-inflammatory effects |

| Annexin A2 | Cell proliferation, anti-inflammatory effects |

| Translationally Controlled Tumor Protein (TCTP) | Cell proliferation, anti-inflammatory effects |

Proteins identified via 2D gel electrophoresis-based proteomics. nih.gov

Table 3: Off-Target Protein Binding of Rosiglitazone in Rat Heart Tissue

| Comparison | Number of Significantly Increased Proteins |

| vs. Total Protein Elution (Glitazone Column) | 65 |

| vs. Total Protein Elution (Phenol Column) | 18 |

| Unique to Rosiglitazone vs. Pioglitazone | 6 |

| Significantly Increased vs. Pioglitazone | 10 |

Data from a chemical proteomics-based analysis. nih.gov

Advanced Research Methodologies and in Vitro/in Vivo Models

In Vitro Cellular Models and Assays

In vitro models provide a controlled environment to dissect the direct cellular and molecular effects of (R)-Rosiglitazone hydrochloride, free from the systemic complexities of a whole organism.

Reporter gene assays are a cornerstone for quantifying the activation of nuclear receptors like Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) by ligands such as (R)-Rosiglitazone hydrochloride. In these assays, cells are transfected with a plasmid containing a reporter gene (e.g., luciferase or β-galactosidase) linked to a promoter region that includes specific PPAR response elements (PPREs).

When (R)-Rosiglitazone hydrochloride enters the cell and binds to PPARγ, the receptor undergoes a conformational change, forms a heterodimer with the Retinoid X Receptor (RXR), and binds to the PPREs. This binding event drives the transcription of the reporter gene. The resulting protein product can be easily measured, typically through luminescence or colorimetric analysis. The intensity of the signal directly correlates with the degree of receptor activation.

Studies utilizing luciferase-based reporter constructs have demonstrated that Rosiglitazone (B1679542) is a potent and selective agonist for PPARγ. It effectively activates both PPARγ1 and PPARγ2 isoforms with EC₅₀ (half-maximal effective concentration) values of approximately 30 nM and 100 nM, respectively. stemcell.com These assays are critical for initial compound screening and for structure-activity relationship studies to determine the potency and selectivity of new PPARγ ligands.

Primary cells, which are isolated directly from tissue, provide a more physiologically relevant model than immortalized cell lines for studying the effects of (R)-Rosiglitazone hydrochloride.